molecular formula C17H14BrNO2S B2977467 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1788541-81-0

4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2977467
CAS No.: 1788541-81-0
M. Wt: 376.27
InChI Key: LMBBZJGOQRCXMX-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains a naphthalene moiety linked through a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions One common method starts with the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position This is followed by the formation of the carboxamide group through the reaction with an appropriate amine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the naphthalene moiety and the thiophene ring can facilitate π-π stacking interactions and hydrogen bonding, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyethyl)thiophene-2-carboxamide: Lacks the naphthalene moiety, resulting in different chemical properties and applications.

    N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide:

Uniqueness

4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, naphthalene moiety, and thiophene ring

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S/c18-12-8-16(22-10-12)17(21)19-9-15(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10,15,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBBZJGOQRCXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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